Cas no 1262538-15-7 (Potassium (3-bromopropyl)trifluoroborate)

Potassium (3-bromopropyl)trifluoroborate 化学的及び物理的性質
名前と識別子
-
- potassium (3-bromopropyl)trifluoroborate
- FCH1397039
- AM86464
- Potassium (3-bromopropyl)trifluoroborate
-
- MDL: MFCD09993315
- インチ: 1S/C3H6BBrF3.K/c5-3-1-2-4(6,7)8;/h1-3H2;/q-1;+1
- InChIKey: DLSVNRYSLBYDQB-UHFFFAOYSA-N
- ほほえんだ: BrCCC[B-](F)(F)F.[K+]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 66.6
- トポロジー分子極性表面積: 0
Potassium (3-bromopropyl)trifluoroborate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB484098-250 mg |
Potassium (3-bromopropyl)trifluoroborate; . |
1262538-15-7 | 250mg |
€553.00 | 2023-06-15 | ||
TRC | P122920-250mg |
Potassium (3-bromopropyl)trifluoroborate |
1262538-15-7 | 250mg |
$ 340.00 | 2022-06-03 | ||
abcr | AB484098-1 g |
Potassium (3-bromopropyl)trifluoroborate; . |
1262538-15-7 | 1g |
€1048.00 | 2023-06-15 | ||
Enamine | EN300-315354-2.5g |
potassium (3-bromopropyl)trifluoroboranuide |
1262538-15-7 | 95.0% | 2.5g |
$1343.0 | 2025-03-19 | |
abcr | AB484098-250mg |
Potassium (3-bromopropyl)trifluoroborate; . |
1262538-15-7 | 250mg |
€553.00 | 2025-02-18 | ||
Frontier Specialty Chemicals | P10604-1g |
Potassium 3-bromopropyltrifluoroborate |
1262538-15-7 | 1g |
$ 386.00 | 2023-09-07 | ||
Enamine | EN300-315354-1g |
potassium (3-bromopropyl)trifluoroboranuide |
1262538-15-7 | 95% | 1g |
$685.0 | 2023-09-05 | |
Enamine | EN300-315354-10g |
potassium (3-bromopropyl)trifluoroboranuide |
1262538-15-7 | 95% | 10g |
$2946.0 | 2023-09-05 | |
A2B Chem LLC | AE64880-50mg |
potassium (3-bromopropyl)trifluoroborate |
1262538-15-7 | 95% | 50mg |
$204.00 | 2024-04-20 | |
A2B Chem LLC | AE64880-5g |
potassium (3-bromopropyl)trifluoroborate |
1262538-15-7 | 95% | 5g |
$2127.00 | 2024-04-20 |
Potassium (3-bromopropyl)trifluoroborate 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
Potassium (3-bromopropyl)trifluoroborateに関する追加情報
Potassium (3-bromopropyl)trifluoroborate: A Versatile Reagent in Modern Organic Synthesis
Potassium (3-bromopropyl)trifluoroborate (CAS No. 1262538-15-7) is a highly versatile reagent that has gained significant attention in the field of organic synthesis due to its unique properties and wide range of applications. This compound, also known as KBrCF3, is a key intermediate in the synthesis of various functionalized molecules, particularly those containing bromine and trifluoromethyl groups. Its stability, reactivity, and ease of handling make it an indispensable tool in both academic research and industrial processes.
The chemical structure of Potassium (3-bromopropyl)trifluoroborate consists of a potassium ion (K+) and the anion (3-bromopropyl)trifluoroborate (BrCF3CO2-). The trifluoromethyl group (CF3) imparts significant electronic and steric effects, making this compound highly reactive in a variety of synthetic transformations. The bromine atom, on the other hand, serves as a versatile leaving group, enabling the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions.
In recent years, Potassium (3-bromopropyl)trifluoroborate has been extensively studied for its role in the synthesis of biologically active compounds. One notable application is in the preparation of trifluoromethylated pharmaceuticals, which are known for their enhanced metabolic stability and improved pharmacological properties. For example, a study published in the Journal of Medicinal Chemistry demonstrated the use of this reagent in the synthesis of a novel class of anticancer agents with potent activity against various tumor cell lines.
The versatility of Potassium (3-bromopropyl)trifluoroborate extends beyond medicinal chemistry. It has also found applications in materials science, particularly in the development of functional polymers and coatings. The trifluoromethyl group imparts hydrophobic and oleophobic properties to these materials, making them suitable for use in various industrial applications such as water-repellent coatings and lubricants.
In addition to its synthetic utility, Potassium (3-bromopropyl)trifluoroborate has been explored for its potential in catalytic processes. Recent research has shown that this reagent can serve as an efficient catalyst or co-catalyst in several important reactions, including Suzuki-Miyaura cross-coupling and Heck reactions. These findings have opened up new avenues for the development of more sustainable and cost-effective synthetic methods.
The safety profile of Potassium (3-bromopropyl)trifluoroborate is another important aspect to consider. While it is generally considered safe to handle under standard laboratory conditions, appropriate precautions should be taken to avoid exposure to skin and eyes. It is also important to store this compound in a cool, dry place away from incompatible materials.
In conclusion, Potassium (3-bromopropyl)trifluoroborate (CAS No. 1262538-15-7) is a highly valuable reagent with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and catalysis. Its unique combination of reactivity and stability makes it an essential tool for researchers and chemists working in these fields. As ongoing research continues to uncover new applications and improve existing methods, the importance of this compound is likely to grow even further.
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